4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
“4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C10H7BrClFN2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it is known that pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains bromine, chlorine, and fluorine atoms attached to different parts of the molecule .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 289.53 g/mol. It has a complexity of 220 and a topological polar surface area of 17.8 Ų .Scientific Research Applications
Analgesic Activities
Research on N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives demonstrated notable analgesic activity in mice. These compounds also showed moderate hypotensive, bradycardiac, and antiinflammatory activities, as well as weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
GPR39 Agonists Modulated by Zinc
A study identified kinase inhibitors, including a compound structurally related to 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, as novel GPR39 agonists. These compounds displayed probe-dependent and pathway-dependent allosteric modulation by zinc, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39 (Sato et al., 2016).
Antimicrobial and Antiproliferative Activities
Heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides, which are structurally similar to the compound , have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These compounds exhibited moderate to good antiproliferative activity, indicating their potential in medical research (Narayana et al., 2009).
Catalysis in Amination Reactions
A Cu(I)–N-heterocyclic carbene complex was used as a catalyst for efficient amination of 2-N-heteroaryl chlorides with pyrazoles. This research highlights the application of such compounds in catalyzing chemical reactions, particularly in the synthesis of substituted 1-(2-N-heteroaryl)-1H-pyrazoles (Xu et al., 2020).
Antibacterial Activity
Pyrazole Schiff bases, including compounds like this compound, have been synthesized and tested for their ability to inhibit the growth of C. albicans and Gram-negative bacteria. These compounds have potential as antibacterial agents (Feng et al., 2018).
Future Directions
Properties
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFN3/c11-7-5-16(15-10(7)14)4-6-8(12)2-1-3-9(6)13/h1-3,5H,4H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSUQJWJZWEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177614 |
Source
|
Record name | 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895929-92-7 |
Source
|
Record name | 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895929-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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